molecular formula C11H13N B14893340 N-ethyl-3-phenylprop-2-yn-1-amine

N-ethyl-3-phenylprop-2-yn-1-amine

Cat. No.: B14893340
M. Wt: 159.23 g/mol
InChI Key: UQHIUUOWZDFZET-UHFFFAOYSA-N
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Description

N-ethyl-3-phenylprop-2-yn-1-amine is an organic compound with the molecular formula C11H13N It is a member of the propargylamine family, characterized by the presence of an ethyl group attached to the nitrogen atom and a phenyl group attached to the propargyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethyl-3-phenylprop-2-yn-1-amine can be synthesized through several methods. One common approach involves the alkylation of secondary amines with propargyl halides. For instance, the reaction of N-ethylamine with 3-phenylpropargyl bromide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-3-phenylprop-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Amides and diketones.

    Reduction: Saturated amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N-ethyl-3-phenylprop-2-yn-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-3-phenylprop-2-yn-1-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s propargyl group allows it to form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

N-ethyl-3-phenylprop-2-yn-1-amine

InChI

InChI=1S/C11H13N/c1-2-12-10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,10H2,1H3

InChI Key

UQHIUUOWZDFZET-UHFFFAOYSA-N

Canonical SMILES

CCNCC#CC1=CC=CC=C1

Origin of Product

United States

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